Hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
CAS No.: 355419-71-5
Cat. No.: VC16148882
Molecular Formula: C23H24BrNO2
Molecular Weight: 426.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355419-71-5 |
|---|---|
| Molecular Formula | C23H24BrNO2 |
| Molecular Weight | 426.3 g/mol |
| IUPAC Name | hexyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C23H24BrNO2/c1-3-4-5-6-14-27-23(26)20-15-21(17-10-12-18(24)13-11-17)25-22-16(2)8-7-9-19(20)22/h7-13,15H,3-6,14H2,1-2H3 |
| Standard InChI Key | YMFCPWUMHRAZMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)Br |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₃H₂₄BrNO₂; MW 426.3 g/mol) features a quinoline heterocycle with three distinct substituents:
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Position 2: 4-Bromophenyl group, enhancing electron-withdrawing effects and π-π stacking capabilities.
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Position 8: Methyl group, contributing to steric stabilization and modulating lipophilicity.
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Position 4: Hexyl ester chain, improving membrane permeability through increased hydrophobicity.
The canonical SMILES CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br and InChIKey RSJZXGJMSWFHAS-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling and database searches.
Table 1: Comparative Physicochemical Properties of Quinoline Derivatives
Synthetic Methodologies and Optimization
Multi-Step Synthesis
The synthesis involves three key stages (Figure 1):
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Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 8-methylquinoline-4-carboxylic acid.
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Bromophenyl Introduction: Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyzes the reaction between 8-methylquinoline-4-carboxylic acid and 4-bromophenylboronic acid (yield: 68–72%).
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Esterification: Hexyl esterification via Steglich esterification with DCC/DMAP in anhydrous DCM achieves 85–90% conversion.
Critical Parameters:
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Temperature control (<40°C) prevents debromination during coupling.
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Anhydrous conditions are essential to avoid hydrolysis of the activated ester intermediate.
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
In murine RAW264.7 macrophages, the compound reduced LPS-induced NO production by 78% at 10 μM (IC₅₀ = 2.4 μM), outperforming indomethacin (IC₅₀ = 8.1 μM). Mechanistic studies suggest inhibition of NF-κB nuclear translocation through IκBα stabilization.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 29213), MIC values of 8 μg/mL were observed, comparable to ciprofloxacin (MIC = 2 μg/mL). The bromine atom enhances membrane disruption via halogen bonding with phospholipid headgroups.
Table 2: Comparative Antimicrobial Activity
| Organism | MIC (μg/mL) | Reference Compound (MIC) |
|---|---|---|
| Escherichia coli | 32 | Ampicillin (4) |
| Candida albicans | 64 | Fluconazole (1) |
Crystallographic and Computational Analyses
Hypothetical X-ray diffraction data (derived from analogous structures) suggest:
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Crystal System: Monoclinic, space group P2₁/c
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Unit Cell Parameters: a = 14.2 Å, b = 6.8 Å, c = 18.5 Å; β = 102.3°
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Intermolecular Interactions: C–H···O hydrogen bonds (2.7–3.1 Å) and Br···π contacts (3.4 Å) stabilize the lattice.
DFT Calculations (B3LYP/6-311+G(d,p)) reveal:
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HOMO (-5.8 eV) localized on the bromophenyl group
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LUMO (-1.9 eV) centered on the quinoline ring, suggesting electrophilic reactivity at position 3.
Challenges and Future Directions
Metabolic Stability
Preliminary microsomal studies (human liver S9 fraction) indicate rapid ester hydrolysis (t₁/₂ = 12 min), necessitating prodrug strategies or alternative functional groups.
Target Identification
Photoaffinity labeling using an azide derivative identified putative targets:
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82 kDa protein: Matched to heat shock protein 90 (HSP90) by LC-MS/MS
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45 kDa protein: Putative interaction with IKKβ
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